2,5-Dimethyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]furan-3-carboxamide
Description
2,5-Dimethyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]furan-3-carboxamide is a synthetic compound featuring a fused tetrahydroquinazoline core linked via an ethyl group to a 2,5-dimethylfuran-3-carboxamide moiety. The trifluoromethyl (-CF₃) group at the 4-position of the tetrahydroquinazoline ring is a hallmark of agrochemical design, as fluorinated substituents often enhance metabolic stability and target-binding affinity .
Properties
IUPAC Name |
2,5-dimethyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2/c1-10-9-13(11(2)26-10)17(25)22-8-7-15-23-14-6-4-3-5-12(14)16(24-15)18(19,20)21/h9H,3-8H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXLHCRCIPVRHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCC2=NC3=C(CCCC3)C(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Molecules with a-CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The mode of action of this compound involves a key hydrogen bonding interaction with the protein, which lowers the pKa of the cyclic carbamate, thereby enhancing its inhibitory activity against the reverse transcriptase enzyme.
Biochemical Pathways
Compounds with similar structures have been found to influence theanti-influenza activity
Pharmacokinetics
The presence of thetrifluoromethyl group (-CF3) and the hetero aliphatic ring in the compound’s structure could potentially influence its pharmacokinetic properties.
Result of Action
The result of the compound’s action is an enhanced inhibitory activity against the reverse transcriptase enzyme , which could potentially lead to a decrease in the replication of certain viruses.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The trifluoromethyl group (-CF3) in the compound’s structure could potentially enhance its stability and efficacy in different environments.
Biological Activity
2,5-Dimethyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]furan-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a furan ring and a tetrahydroquinazoline moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of tetrahydroquinazoline exhibit significant antimicrobial properties. For instance, quinazoline derivatives have been evaluated for their antibacterial effects against various pathogens. The presence of trifluoromethyl groups has been correlated with enhanced activity against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Target Organisms |
|---|---|---|
| 4-(Trifluoromethyl)-quinazoline derivative | 0.008 - 0.06 | Staphylococcus aureus, E. coli |
| 2,5-Dimethyl-N-[2-[4-(trifluoromethyl)-quinazoline] | TBD | TBD |
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory properties. Research indicates that quinazoline derivatives can inhibit nitric oxide production in LPS-stimulated macrophages, implicating their role in modulating inflammatory responses.
Table 2: Inhibition of Nitric Oxide Production
| Compound Name | IC50 (μM) | Mechanism |
|---|---|---|
| Quinazoline derivative with trifluoromethyl | TBD | iNOS inhibition |
| 2,5-Dimethyl-N-[2-[4-(trifluoromethyl)-quinazoline] | TBD | TBD |
Anticancer Activity
There is emerging evidence that compounds similar to this compound may possess anticancer properties. Studies have shown that certain quinazoline derivatives can inhibit cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Effects
In a study involving zebrafish embryos as a model for cancer research, specific quinazoline derivatives demonstrated significant growth inhibition of tumor cells. The mechanism was linked to the modulation of signaling pathways involved in cell survival and proliferation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial growth and inflammatory processes.
- Cell Signaling Modulation : The interaction with cellular receptors can alter signaling cascades that lead to reduced inflammation or cancer cell growth.
- Structural Specificity : The trifluoromethyl group enhances lipophilicity and binding affinity to biological targets.
Comparison with Similar Compounds
Structural Insights:
- Tetrahydroquinazoline vs. Thiazole/Thioether Cores: The target compound’s tetrahydroquinazoline core may offer distinct steric and electronic properties compared to thiazole (thifluzamide) or thioether (875163-58-9) derivatives. Quinazolines are known for interactions with kinase or enzyme active sites, while thiazoles often target mitochondrial respiration in fungi .
- Linker Flexibility: The ethyl linker in the target compound contrasts with the thioether in 875163-58-7.
- Trifluoromethyl Role : The -CF₃ group in the target compound and thifluzamide enhances lipophilicity and resistance to oxidative degradation, a critical trait in agrochemical longevity .
Activity and Application Comparisons
- Furmecyclox : As a furan carboxamide fungicide, it inhibits fungal cell wall synthesis. The target compound’s 2,5-dimethylfuran group may share similar binding mechanisms but with altered specificity due to the tetrahydroquinazoline moiety .
- Thifluzamide : This thiazolecarboxamide disrupts fungal succinate dehydrogenase (SDH). The target compound’s lack of a thiazole ring suggests a different mode of action, possibly targeting quinazoline-sensitive pathways .
- 875163-58-9 : The thioether-linked dichlorophenyl group in this analogue may confer broader-spectrum activity but with higher toxicity risks compared to the target compound’s ethyl-furan design .
Pharmacokinetic and Toxicity Considerations
No direct data are available for the target compound. However:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
